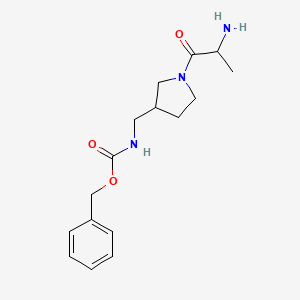
Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate is a complex organic compound that features a pyrrolidine ring, an aminopropanoyl group, and a benzyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a copper-catalyzed intermolecular carboamination of potassium N-carbamoyl-β-aminoethyltrifluoroborates with vinylarenes.
Introduction of the Aminopropanoyl Group: This step involves the coupling of the pyrrolidine ring with an aminopropanoyl group, often using reagents like carbamoyl chlorides.
Formation of the Benzyl Carbamate Moiety: The final step involves the reaction of the intermediate with benzyl alcohol in the presence of a catalyst like indium triflate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl carbamate moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the carbamate moiety.
Substitution: Substituted benzyl carbamate derivatives.
Scientific Research Applications
Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate is a complex organic compound with a benzyl group attached to a carbamate moiety, which is linked to a pyrrolidine ring containing an amino acid derivative. It can be categorized as an amino acid derivative due to the presence of the (S)-2-aminopropanoyl group. This compound's structure suggests applications in medicinal chemistry, particularly in designing drugs that target specific biological pathways.
Chemical Properties and Reactivity
The chemical reactivity of this compound can be analyzed through its functional groups. The benzylic carbon adjacent to the aromatic ring is particularly reactive and can undergo various reactions. The carbamate group allows for further reactions typical of amides, such as hydrolysis under acidic or basic conditions, yielding the corresponding amine and carboxylic acid.
Potential Biological Activities
this compound may exhibit biological activities due to its structural components. The pyrrolidine ring is associated with various pharmacological effects, including potential neuroprotective properties. Compounds with similar structures have been studied for their roles in modulating neurotransmitter systems, particularly those related to dopamine and serotonin pathways. Derivatives of amino acid carbamates can influence synaptic transmission and may have therapeutic implications in treating neurological disorders.
Potential Applications
this compound has potential applications in medicinal chemistry due to its ability to interact with biological systems. Interaction studies would focus on its binding affinity and efficacy at various receptors, with preliminary studies including receptor binding assays, enzyme inhibition assays, and cell-based assays. These studies would provide insights into its therapeutic potential and safety profile.
Structural Similarities and Unique Features
Several compounds share structural similarities with this compound. These compounds highlight the versatility of benzyl and pyrrolidine functionalities in drug design while emphasizing the unique combination present in this compound that may confer distinct biological properties.
Table of Compounds with Structural Similarities
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Benzyl Carbamate | Contains a simple benzyl carbamate structure | Used primarily as a protecting group in synthesis |
| (S)-Proline Derivatives | Contains a proline backbone | Important for collagen synthesis |
| Benzyl (S)-Serine Carbamate | Similar amino acid structure | Potential role in neurotransmitter modulation |
| Pyrrolidine-based Neurotransmitter Analogues | Pyrrolidine ring with varying side chains | Targeted for specific receptor interactions |
Mechanism of Action
The mechanism of action of Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in the body, altering their activity.
Pathways Involved: It could modulate signaling pathways related to neurotransmission or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities.
Carbamate Derivatives: Other benzyl carbamates with different substituents.
Uniqueness
Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stereochemistry and the presence of both a pyrrolidine ring and a benzyl carbamate moiety make it a versatile compound in various applications.
Properties
Molecular Formula |
C16H23N3O3 |
|---|---|
Molecular Weight |
305.37 g/mol |
IUPAC Name |
benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C16H23N3O3/c1-12(17)15(20)19-8-7-14(10-19)9-18-16(21)22-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,17H2,1H3,(H,18,21) |
InChI Key |
PBGLBNZHZAHXEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















